molecular formula C11H11BrO2S B14189821 1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene CAS No. 875012-11-6

1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene

Katalognummer: B14189821
CAS-Nummer: 875012-11-6
Molekulargewicht: 287.17 g/mol
InChI-Schlüssel: WTNGOOXAONLSCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene is a complex organic compound featuring a bromomethylidene group attached to a cyclopropane ring, which is further connected to a sulfonyl group and a methyl-substituted benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene typically involves multiple steps. One common approach is the cyclopropanation of alkenes using bromoform in the presence of a chromium catalyst and an organosilicon reductant, such as 2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazine . This reaction produces bromocyclopropanes, which can then be further functionalized to introduce the sulfonyl and methylbenzene groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted cyclopropane derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene involves its interaction with molecular targets through its reactive functional groups. The bromomethylidene group can form covalent bonds with nucleophiles, while the sulfonyl group can participate in various chemical interactions. The cyclopropane ring’s strained structure also contributes to its reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-[2-(Bromomethylidene)cyclopropane-1-sulfonyl]-4-methylbenzene is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both the sulfonyl and methylbenzene groups differentiates it from other brominated cyclopropane derivatives.

Eigenschaften

CAS-Nummer

875012-11-6

Molekularformel

C11H11BrO2S

Molekulargewicht

287.17 g/mol

IUPAC-Name

1-[2-(bromomethylidene)cyclopropyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C11H11BrO2S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(11)7-12/h2-5,7,11H,6H2,1H3

InChI-Schlüssel

WTNGOOXAONLSCF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CC2=CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.